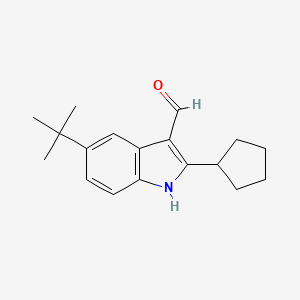

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde

Description

Propriétés

IUPAC Name |

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-18(2,3)13-8-9-16-14(10-13)15(11-20)17(19-16)12-6-4-5-7-12/h8-12,19H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWPUFTTXTQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801179492 | |

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590347-39-0 | |

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590347-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the tert-butyl and cyclopentyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Green chemistry principles, such as the use of renewable solvents and catalysts, are often employed to minimize waste and energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: 5-tert-butyl-2-cyclopentyl-1H-indole-3-carboxylic acid.

Reduction: 5-tert-butyl-2-cyclopentyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that indole derivatives, including 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde, exhibit significant anticancer properties. Indoles are known for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. Studies have shown that modifications of indole structures can enhance their efficacy against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 6 to 35 nM against human cancer cells, indicating potent antiproliferative activity .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Molecular docking studies have indicated that derivatives of indole can interact effectively with kinase targets, which are pivotal in cancer signaling pathways. The presence of the tert-butyl and cyclopentyl groups may enhance hydrophobic interactions, potentially increasing binding affinity and specificity .

Biological Research

Protective Effects on Intestinal Barrier

Recent studies have explored the protective effects of indole aldehydes on intestinal barriers, particularly against pathogens like Toxoplasma gondii. The introduction of aldehyde groups into the indole scaffold has been shown to enhance gastrointestinal motility and reduce oxidative stress markers in infected models. This suggests that compounds like this compound could play a role in developing therapeutic strategies for intestinal diseases .

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems and exert antioxidant effects makes them candidates for treating neurodegenerative diseases. Research has highlighted the role of indoles in protecting neuronal cells from oxidative damage and apoptosis .

Synthetic Methodologies

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex structures from simpler precursors. This approach not only streamlines the synthesis process but also enhances the diversity of chemical entities that can be produced, facilitating the discovery of new bioactive compounds .

Diversity-Oriented Synthesis

The compound serves as a versatile scaffold for further chemical modifications, enabling the generation of libraries of related compounds with varied biological activities. This diversity-oriented synthesis approach is crucial for drug discovery efforts aimed at identifying new therapeutic agents with improved efficacy and reduced side effects .

Mécanisme D'action

The mechanism of action of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

Key Observations:

Steric and Electronic Effects: The cyclopentyl group at position 2 in the target compound provides moderate steric hindrance compared to the tert-butyl group in the analog. The isopropyl group at position 5 in the analog is less bulky than tert-butyl, which could enhance solubility in nonpolar solvents but reduce thermal stability .

Spectroscopic Properties :

- NMR Shifts : The tert-butyl group in both compounds would produce characteristic upfield shifts in ¹³C NMR (e.g., ~25–30 ppm for quaternary carbons). Cyclopentyl substituents may exhibit complex splitting in ¹H NMR due to diastereotopic protons, whereas isopropyl groups show distinct doublet-of-septet patterns .

Synthetic Accessibility :

- The cyclopentyl group may require specialized reagents (e.g., cyclopentyl Grignard) for introduction, increasing synthetic complexity compared to isopropyl or tert-butyl groups, which are more readily available.

Hypothetical Property Comparisons

While experimental data on the target compound is sparse, trends in similar molecules suggest:

- Solubility : The cyclopentyl group may slightly improve aqueous solubility compared to tert-butyl due to reduced hydrophobicity.

- Reactivity : The aldehyde group at position 3 is highly reactive; steric shielding from the cyclopentyl group could slow nucleophilic additions compared to less hindered analogs.

Activité Biologique

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 269.4 g/mol. Its structure features both tert-butyl and cyclopentyl groups attached to an indole framework, which may influence its interaction with biological targets and pathways .

Interaction with Biological Targets

Research indicates that this compound interacts with various enzymes and receptors, particularly those involved in metabolic processes. It has been shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism .

Key Mechanisms:

- Enzyme Modulation: The compound can inhibit or activate enzyme activity by binding to their active sites.

- Cell Signaling Pathways: It influences pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

- Apoptosis Induction: Preliminary studies suggest that it may induce apoptosis in cancer cells, contributing to its potential anticancer properties .

Biological Activities

This compound exhibits a range of biological activities, particularly in the context of cancer research. Its cytotoxic effects have been evaluated against various human cancer cell lines.

Cytotoxicity Studies

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound shows moderate cytotoxic activity against several cancer cell lines. The IC50 values varied, indicating different levels of potency against specific cell types .

| Cell Line | IC50 (μM) |

|---|---|

| KNS42 (Glioblastoma) | 9.06 |

| DAOY (Medulloblastoma) | 8.34 |

| HFF1 (Non-neoplastic) | >50 |

These results suggest that while the compound has potential as an anticancer agent, further structural modifications may be necessary to enhance its efficacy .

Antitumor Activity

In a recent study focusing on indole derivatives, several compounds were synthesized and evaluated for their antitumor activities. Among these, this compound was included due to its structural similarities with other active indoles. The compound was tested against pediatric glioblastoma cells, showing promising results in inhibiting cell viability .

Dosage Effects

The effects of varying dosages were also explored in animal models. At lower doses, the compound demonstrated protective effects against oxidative stress and enhanced cellular function, while higher doses were linked to increased cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde, and how can regioselectivity be controlled during substitution?

- Methodology : Begin with a pre-functionalized indole core (e.g., 5-bromo-1H-indole-3-carbaldehyde) and employ cross-coupling strategies. For instance, Stille coupling using hexa-n-butylditin and Pd catalysts (e.g., PdCl₂(PhCN)₂) can introduce aryl/alkyl groups at specific positions . To install the tert-butyl and cyclopentyl groups, optimize reaction conditions (temperature, solvent) to favor regioselectivity. Use steric and electronic directing effects of existing substituents to guide functionalization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should researchers prioritize?

- Methodology :

- ¹H NMR : Identify the aldehyde proton at ~10 ppm (δ 9.8–10.2). The tert-butyl group typically shows a singlet at ~1.3–1.5 ppm (9H), while cyclopentyl protons appear as multiplet clusters between 1.5–2.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Look for [M+H]⁺ or [M+Na]⁺ ions matching the theoretical mass (C₁₈H₂₃NO: 269.18 g/mol).

- HPLC : Assess purity (>95% by reverse-phase chromatography) using UV detection at 254 nm .

Q. How does the aldehyde group influence the reactivity of this indole derivative in nucleophilic addition or condensation reactions?

- Methodology : The aldehyde group enables reactions like Schiff base formation (with amines) or Knoevenagel condensations (with active methylene compounds). For example, react with hydrazines to form hydrazones for biological screening. Monitor pH and temperature to avoid side reactions (e.g., aldol condensation). Use anhydrous conditions to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers optimize low yields during the cyclopentylation of 5-tert-butyl-1H-indole-3-carbaldehyde?

- Methodology :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂, PdCl₂(PCy₃)) with ligands (e.g., PCy₃) to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF, dioxane). High polarity may stabilize transition states but increase side reactions.

- Temperature Gradients : Perform reactions under reflux (80–120°C) or microwave-assisted conditions to accelerate kinetics.

- Post-Reaction Analysis : Use TLC or LC-MS to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry or purification protocols .

Q. How should conflicting data between NMR and mass spectrometry be resolved when characterizing novel derivatives?

- Methodology :

- Impurity Check : Re-purify via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to remove contaminants affecting NMR signals .

- Isotopic Pattern Analysis : Verify MS data for isotopic consistency (e.g., chlorine or bromine adducts).

- 2D NMR : Employ COSY, HSQC, or HMBC to assign ambiguous peaks and confirm connectivity. For example, HMBC correlations between the aldehyde proton and adjacent carbons can validate the indole scaffold .

Q. What computational strategies predict the reactivity of this compound in cross-coupling or electrophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The tert-butyl group’s electron-donating effect may lower LUMO energy at the 2-position, favoring electrophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict steric hindrance from the cyclopentyl group during coupling reactions.

- Benchmarking : Compare results with structurally analogous compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.